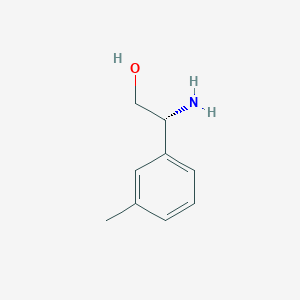

(R)-2-Amino-2-(m-tolyl)ethanol

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for R 2 Amino 2 M Tolyl Ethanol

Asymmetric Catalysis Approaches for Enantiopure β-Amino Alcohol Production

The integration of enzymatic and chemo-catalytic processes has emerged as a powerful strategy for the efficient and selective synthesis of chiral 1,2-amino alcohols. rsc.orgrsc.org These chemo-enzymatic approaches often provide access to both enantiomers of the target compounds in high yields and with exceptional optical purity. rsc.org

Chemo-Enzymatic Strategies Employing Alcohol Dehydrogenases (ADHs) for Azido (B1232118) Ketone Reduction

A key step in modern chemo-enzymatic routes to enantiopure 1,2-amino alcohols is the asymmetric reduction of 2-azido ketones, catalyzed by alcohol dehydrogenases (ADHs). rsc.org By selecting the appropriate ADH, it is possible to achieve excellent enantiomeric excess (ee >99%) for either the (R) or (S) enantiomer of the resulting azido alcohol. rsc.org This biocatalytic reduction serves as the pivotal asymmetric transformation in the synthetic sequence. rsc.org For instance, the reduction of 2-azido-1-(m-tolyl)ethan-1-one using a suitable ADH would yield the corresponding (R)-2-azido-1-(m-tolyl)ethanol with high stereoselectivity.

Heterogeneous Catalysis for Azide (B81097) Hydrogenation Utilizing Palladium Nanoparticles in Sequential Processes

Following the enzymatic reduction, the resulting azido alcohol intermediate is converted to the final amino alcohol through hydrogenation of the azide group. rsc.org Lignin-stabilized palladium nanoparticles (Pd-NPs) have proven to be effective heterogeneous catalysts for this transformation. rsc.orgsemanticscholar.org The hydrogenation is typically carried out under basic conditions (pH 9) to ensure high chemoselectivity and prevent side reactions. rsc.org This step is compatible with the enzymatic reduction, allowing for a sequential one-pot process. rsc.org The use of heterogeneous catalysts like Pd-NPs is advantageous as they can be easily separated from the reaction mixture. diva-portal.org

Alternative Asymmetric Induction Methods in the Synthesis of 1,2-Amino Alcohol Precursors

Beyond the direct reduction of azido ketones, other asymmetric methods can be employed to generate chiral precursors for 1,2-amino alcohols.

Regiodivergent and Stereoselective Hydroxyazidation of Alkenes as a Pathway to Chiral Azidoalcohols

A powerful alternative for synthesizing chiral azidoalcohols is the regiodivergent and stereoselective hydroxyazidation of alkenes. researchgate.netresearchgate.net This method often utilizes a dual-enzyme cascade system. chemrevlett.com For example, a styrene (B11656) monooxygenase (SMO) can first catalyze the asymmetric epoxidation of a vinylarene, like 3-vinyltoluene, to produce a chiral epoxide. researchgate.netchemrevlett.com Subsequently, a halohydrin dehalogenase (HHDH) catalyzes the regioselective ring-opening of the epoxide with an azide nucleophile. researchgate.netchemrevlett.com By choosing regiocomplementary HHDHs, it is possible to control the position of the azide attack, leading to either 1-azido-2-ol or 2-azido-1-ol products with high enantiopurity. researchgate.net This enzymatic cascade offers a direct route from simple alkenes to valuable chiral azidoalcohol building blocks. researchgate.netchemrevlett.com

Strategies for Enantiomeric Excess Enhancement and Chiral Resolution

While asymmetric synthesis aims to produce a single enantiomer directly, methods for enhancing enantiomeric excess or resolving racemic mixtures remain crucial. google.com For the broader class of 2-amino-2-arylethanols, classical resolution using chiral resolving agents is a widely used technique. rsc.orgacs.org For instance, racemic mixtures of aminocyclohexanol derivatives have been successfully resolved using (R)- and (S)-mandelic acid to obtain both enantiomers with over 99% ee. acs.org Another approach is the kinetic resolution of racemic alcohols catalyzed by lipases, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product. rsc.org Furthermore, deracemization strategies, which convert a racemate into a single enantiomerically pure product, have been developed. These can involve a chemo-enzymatic sequence of enantioselective oxidation of one enantiomer to the ketone, followed by a non-selective reduction back to the racemic alcohol, which is then subjected to the oxidation again, allowing for the accumulation of the desired enantiomer. researchgate.net

Functional Applications of R 2 Amino 2 M Tolyl Ethanol As a Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The primary application of (R)-2-amino-2-(m-tolyl)ethanol is in the asymmetric synthesis of pharmaceutical compounds. Chiral 1,2-amino alcohols are crucial components in many biologically active molecules. rsc.org The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, and the use of pre-existing chiral building blocks like this compound offers an effective solution. rsc.orgacs.org

This compound serves as a foundational element for constructing larger, more complex molecules where the specific stereochemistry imparted by the this compound backbone is essential for the final product's therapeutic activity. The synthesis often involves the transformation of the amino and alcohol functional groups to build upon the chiral scaffold.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Chiral 1,2-Amino Alcohols

| Pharmaceutical Agent/Class | Therapeutic Application | Relevance of Chiral 1,2-Amino Alcohol Moiety |

| (R)-Salbutamol | β-2 adrenergic receptor agonist for asthma and COPD | The specific stereochemistry is crucial for its bronchodilator activity. acs.org |

| (R)-Denopamine | Catecholamine neurotransmitter for hemodynamic imbalances | The chiral center is essential for its interaction with adrenergic receptors. acs.org |

| Norepinephrine | Neurotransmitter and hormone | The stereochemistry is critical for its physiological functions. acs.org |

| Epinephrine | Hormone and medication | The defined stereocenter is key to its biological activity. acs.org |

Incorporation into Biologically Active Molecular Architectures with Defined Stereochemistry

The defined stereochemistry of this compound is fundamental to its role in creating biologically active molecules. The spatial arrangement of the amino and hydroxyl groups on the chiral carbon is recognized with high specificity by biological targets such as enzymes and receptors. This specific interaction is often the basis for the pharmacological effect of the resulting drug molecule.

For instance, in the synthesis of adrenergic receptor agonists, the (R)-configuration of the amino alcohol is often essential for potent activity. The incorrect stereoisomer may not only be inactive but could also lead to undesirable side effects. Therefore, incorporating a pre-defined chiral center from a building block like this compound ensures the desired stereochemical outcome in the final active pharmaceutical ingredient.

Table 2: Research Findings on the Importance of Stereochemistry in 1,2-Amino Alcohols

| Study Focus | Key Finding | Significance |

| Asymmetric synthesis of 2-amino-1-aryl alcohols | Chemo-enzymatic one-pot reaction sequences can produce enantiomerically pure 1,2-amino alcohols with excellent enantiomeric excess (>99%). rsc.org | Provides an efficient method for producing the specific stereoisomers needed for pharmaceutical applications. |

| Asymmetric transfer hydrogenation of α-amino ketones | Ruthenium-catalyzed asymmetric transfer hydrogenation can convert unprotected α-amino ketones to the corresponding chiral 1,2-amino alcohol products in high yields and excellent enantioselectivities. acs.org | Demonstrates a practical and scalable method for synthesizing chiral amino alcohols for pharmaceutical drugs. |

| Biocatalytic synthesis of chiral intermediates | Whole-cell biocatalysis and isolated enzymes can be used for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high yields and enantiomeric excess. unimi.it | Highlights the use of green chemistry principles to produce valuable chiral building blocks. |

Development of Novel Chiral Ligands for Transition Metal Catalysis

Beyond its direct incorporation into pharmaceutical compounds, this compound is a precursor for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. The amino and alcohol groups can be readily modified to create bidentate or multidentate ligands that can coordinate with a metal center.

The chirality of the ligand, originating from the this compound backbone, creates a chiral environment around the metal catalyst. This chiral catalytic system can then induce stereoselectivity in a wide range of chemical transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. These catalyzed reactions are instrumental in the efficient and enantioselective synthesis of a broad spectrum of chiral molecules.

Table 3: Application of Chiral 1,2-Amino Alcohol-Derived Ligands in Catalysis

| Catalytic Reaction | Ligand Type | Metal Catalyst | Typical Outcome |

| Asymmetric Transfer Hydrogenation | Amino alcohol-based ligands | Ruthenium, Rhodium, Iridium | High enantioselectivity in the reduction of ketones and imines. |

| Asymmetric Addition of Organozinc Reagents | Amino alcohol-derived ligands | Titanium, Zinc | Enantioselective formation of carbon-carbon bonds. |

| Asymmetric Epoxidation | Salen-type ligands from amino alcohols | Manganese, Chromium | Stereoselective formation of epoxides from alkenes. |

Derivatization Strategies and Analytical Methodologies for R 2 Amino 2 M Tolyl Ethanol

Tailored Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

Chemical derivatization is a cornerstone of analytical chemistry for making polar compounds suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). osti.gov The primary goal is to replace active hydrogens in functional groups such as hydroxyl (-OH) and amino (-NH2) with nonpolar moieties. This transformation enhances volatility and thermal stability, leading to improved chromatographic peak shape and resolution. osti.gov

Isocyanate reagents, such as p-tolyl isocyanate (PTI), are effective for the derivatization of polar compounds for mass spectrometry analysis. researchgate.netresearchgate.net The isocyanate group (-NCO) reacts readily with the active hydrogens of hydroxyl and amino groups to form stable carbamate (B1207046) derivatives. researchgate.net This strategy has been successfully employed for various polar molecules, enhancing their suitability for GC-MS analysis. researchgate.netnih.gov

The reaction with PTI converts the polar functional groups of (R)-2-Amino-2-(m-tolyl)ethanol into their respective carbamate linkages. This derivatization significantly increases the molecular weight and reduces the polarity of the analyte, which facilitates its separation and detection. rsc.org PTI is noted for its high efficiency and the stability of the resulting derivatives, which are not sensitive to moisture, a common issue with other derivatization methods. researchgate.netnih.gov The derivatives yield distinct electron ionization (EI) mass spectra that provide clear structural information, aiding in unambiguous identification. researchgate.net

Table 1: Reaction Parameters for Isocyanate-Based Derivatization

| Parameter | Condition | Rationale |

| Reagent | p-Tolyl Isocyanate (PTI) | Reacts efficiently with -OH and -NH2 groups. researchgate.net |

| Target Groups | Primary Amine, Primary Alcohol | Both groups in this compound are reactive. |

| Product | Di-substituted carbamate derivative | Increased molecular weight and reduced polarity. |

| Advantages | High efficiency (>99%), moisture-insensitive derivatives, enhanced GC-MS signal. researchgate.netnih.gov | Stable for months, allowing for flexible analysis schedules. nih.gov |

Silylation is one of the most widely used derivatization techniques for preparing samples for GC-MS analysis. researchgate.netnih.gov It involves the replacement of an active hydrogen atom in amines, alcohols, and carboxylic acids with a tri-substituted silicon group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. osti.govresearchgate.net This process effectively masks the hydrogen-bonding capabilities of the polar functional groups, resulting in derivatives with increased volatility and thermal stability. osti.gov

For this compound, both the amino and hydroxyl groups are susceptible to silylation. A variety of silylating agents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA, for instance, forms TBDMS derivatives that are known to be more stable and less sensitive to moisture compared to their TMS counterparts. The reaction typically involves heating the analyte with the silylating reagent in an appropriate solvent. A significant drawback of silylation is the sensitivity of the reagents to water, which necessitates anhydrous reaction conditions for optimal yield.

Table 2: Common Silylation Reagents and Conditions

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective, but derivatives can be moisture-sensitive. |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable, less moisture-sensitive derivatives. |

| Phenyldimethylsilyl chloride | PDMSCl | Phenyldimethylsilyl (PDMS) | Used with nitrogenous bases (e.g., pyridine, DMAP) for rapid, room-temperature derivatization. osti.gov |

Acylation is another important derivatization strategy that converts amines and alcohols into esters, amides, and carbamates. thieme-connect.de This transformation is widely utilized to improve the chromatographic properties of polar analytes. Common acylating agents include acyl halides, acid anhydrides (like pentafluoropropionic anhydride, PFPA), and chloroformates. thieme-connect.denih.gov The reaction often employs a catalyst, such as 4-(dimethylamino)pyridine (DMAP), which can enhance the reaction rate significantly compared to uncatalyzed reactions. thieme-connect.de For compounds like this compound, a two-step derivatization involving esterification followed by acylation can be employed to ensure complete derivatization of all active sites for reliable quantitative analysis by GC-MS. nih.gov

Beyond acylation, other functionalization techniques can be applied. Alkylation, for instance, is an alternative that can be preferable for the analysis of polyfunctional amines. nih.gov Reagents like 1-bromobutane (B133212) have been used to derivatize amino, carboxyl, and phenolic hydroxyl groups, improving the hydrophobicity and basicity of the analytes for enhanced detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

Spectroscopic Fingerprinting and Characterization of Derivatized Forms

The characterization of derivatized forms of this compound relies heavily on mass spectrometry, often coupled with gas chromatography. The mass spectra of the derivatives provide a unique "fingerprint" that confirms the identity of the original analyte and the success of the derivatization reaction.

For silylated derivatives, electron impact (EI) mass spectra exhibit characteristic fragmentation patterns. For example, TBDMS derivatives typically show fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other specific fragments related to the silyl (B83357) moiety, which aids in their identification.

Similarly, PTI derivatives provide distinct EI mass spectra that are rich in structural information, allowing for easy differentiation between isomers. researchgate.netnih.gov The fragmentation patterns can elucidate the structure of the original molecule. Furthermore, chemical ionization (CI) can be used to generate prominent molecular ion information, which is crucial for confirming the molecular weight of the derivative. researchgate.netrsc.org The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of the target compound. researchgate.net

Table 3: Spectroscopic Characteristics of Derivatized Analytes

| Derivatization Method | Analytical Technique | Typical Spectroscopic Features |

| Isocyanate Addition (PTI) | GC-EI-MS, GC-CI-MS | Distinct fragmentation patterns providing structural information; CI provides molecular weight confirmation. researchgate.netrsc.org |

| Silylation (e.g., MTBSTFA) | GC-EI-MS | Characteristic neutral losses from the silyl group (e.g., M-15, M-57 for TBDMS). |

| Acylation (e.g., PFPA) | GC-MS | Fragmentation patterns related to the acyl group and the original molecule structure. nih.gov |

Pharmacological and Biological Activity Research of β Amino Alcohol Derivatives Bearing the M Tolyl Moiety

Investigation of Broad-Spectrum Biological Effects of Functionalized β-Amino Alcohols

Functionalized β-amino alcohols have been the subject of extensive research due to their diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.net Their versatility makes them a promising scaffold for the development of new therapeutic agents.

Certain β-amino alcohol derivatives have been identified as potent inhibitors of inflammatory pathways. Specifically, they have been shown to target and inhibit Toll-like receptor 4 (TLR4) induced pro-inflammatory signaling, which is implicated in conditions like severe sepsis. nih.govnih.gov Studies have focused on developing low-molecular-weight inhibitors that disrupt the formation of the TLR4/MD-2 complex, thereby suppressing the downstream inflammatory cascade. nih.gov

Initial in vitro cellular screenings identified lead compounds with micromolar potency in their ability to inhibit TLR4 signaling. nih.gov The anti-inflammatory effect was quantified by monitoring the reduction of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells. These findings lay the groundwork for the potential development of this class of compounds as therapeutics for severe sepsis and other inflammatory conditions. nih.govnih.gov

| Compound | Substitution Pattern (Generic) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1a | Unsubstituted Aryl Rings (R=R₁=H) | Ineffective | nih.gov |

| Lead Compounds | Varied functionality on both aryl rings | Micromolar Potency | nih.govnih.gov |

β-amino alcohol derivatives have demonstrated significant cytotoxic and pro-apoptotic activities against various human cancer cell lines. mdpi.comnih.gov Studies on eugenol-derived β-amino alcohols showed selective anticancer activity against gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549) cells, with the most potent compounds showing no significant toxicity towards non-cancerous human cells. mdpi.comnih.gov

The primary mechanism of cell death induced by these compounds is apoptosis, or programmed cell death. researchgate.net This is often mediated through the activation of caspases, which are key proteases in the apoptotic pathway. nih.gov Specifically, the activation of caspase-3, a primary executor caspase, has been observed following treatment with long-chain amino alcohol derivatives. researchgate.net The process is often initiated by the disruption of the mitochondrial transmembrane potential, a critical early event in apoptosis. This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately culminating in controlled cell death.

| Derivative Type | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Eugenol (B1671780) β-Amino Alcohols | AGS (Gastric Adenocarcinoma) | Cytotoxic, Apoptosis-Inducing | nih.gov |

| Eugenol β-Amino Alcohols | A549 (Lung Adenocarcinoma) | Cytotoxic, Apoptosis-Inducing | nih.gov |

| Long-Chain Amino Alcohols | Jurkat (T-lymphocyte) | Apoptosis-Inducing via Caspase-3 | researchgate.net |

| Naphthoquinone Derivatives | HT29 (Colon Adenocarcinoma) | Antiproliferative | researchgate.net |

| Naphthoquinone Derivatives | A549 (Lung Adenocarcinoma) | Antiproliferative | researchgate.net |

The conjugation of β-amino alcohols to form Schiff bases or their linkage with heterocyclic moieties can significantly enhance their antimicrobial properties. jchemlett.com Schiff bases, characterized by an imine or azomethine group, are known for a wide range of biological activities, including antibacterial and antifungal effects. nih.gov The antimicrobial activity of Schiff base metal complexes is often greater than that of the free ligands, a phenomenon attributed to increased lipophilicity and membrane permeability upon complexation. nih.gov

Similarly, conjugating β-amino alcohols with heterocyclic systems is an attractive strategy for developing novel antifungal agents. mdpi.com For instance, certain amino alcohol derivatives have shown significant inhibitory activity against Cryptococcus neoformans, a pathogenic yeast. nih.govresearchgate.net Studies have demonstrated that the presence of an amine group and the length of an associated aliphatic side chain are important factors for antifungal activity. scienceopen.com

| Conjugate Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Zinc(II) Schiff Base Complexes | S. aureus, E. coli, P. aeruginosa | Highly Active (Antibacterial) | nih.gov |

| Isatin-derived Mannich bases | P. notatum, A. niger | Moderate to Good (Antifungal) | mdpi.com |

| Amino Alcohol Derivatives | Cryptococcus neoformans | >95% inhibition at 32 µg/mL | nih.govresearchgate.net |

| Amphiphilic Aromatic Amino Alcohols | Trichophyton rubrum, Candida albicans | Effective (MIC 7.8 to 312 µg/mL) | scienceopen.com |

| Peptide-Heterocycle Conjugates | Cryptococcus neoformans | Potent (IC₅₀ = 2.13–14.57 µg/mL) | researchgate.net |

Thienopyrimidines, which are structural analogues of purines, represent a class of heterocyclic compounds with significant anticancer potential. mdpi.comdntb.gov.ua Their synthesis often provides a scaffold for developing potent and selective anticancer agents. researchgate.net A series of thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines, including colon, ovarian, and brain cancer. nih.gov

Several compounds from these series have shown remarkable efficacy, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov For example, compound 6j from one study was potent against HCT116 (colon), OV2008 (ovarian), and A2780 (ovarian) cancer cell lines. nih.gov The antitumor activity of these derivatives is often linked to their ability to induce apoptosis, generate reactive oxygen species (ROS), and cause mitotic catastrophe in cancer cells. nih.gov The versatility of the thienopyrimidine core allows for structural modifications to optimize anticancer activity. mdpi.commdpi.com

| Compound Series | Cell Line | IC₅₀ Range (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines (6a-6m) | HCT116, HCT15 (Colon) | 0.6 - 1.2 (for 6j) | Apoptosis, ROS formation, Mitotic catastrophe | nih.gov |

| Thieno[2,3-d]pyrimidines (6a-6m) | LN-229, GBM-10 (Brain) | 0.6 - 1.2 (for 6j) | ||

| Thieno[2,3-d]pyrimidines (6a-6m) | A2780, OV2008 (Ovarian) | 0.6 - 1.2 (for 6j) | ||

| Thieno[2,3-d]pyrimidine-4(3H)-ones | MDA-MB-435 (Melanoma) | Cytotoxic | Not specified | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

Understanding the relationship between the chemical structure of β-amino alcohol derivatives and their biological activity is crucial for designing more potent and selective drugs. mdpi.com SAR studies have revealed several key structural features that influence efficacy.

For anti-inflammatory β-amino alcohols that target the TLR4 pathway, variations of functional groups on both aryl rings were found to significantly impact potency. nih.gov An unsubstituted derivative was shown to be ineffective, highlighting the importance of specific substitutions for biological activity. nih.gov

In the context of anticancer activity, studies on eugenol derivatives demonstrated that β-amino alcohol structures were more cytotoxic than their β-alkoxy alcohol counterparts. nih.gov The presence of a free hydroxyl group on the benzene (B151609) ring also appears to be important for enhancing cytotoxic effects. nih.gov For isosteviol-based 1,3-aminoalcohols, the presence of an N-benzyl or (1H-imidazol-1-yl)-propyl substitution, along with a benzyl (B1604629) ester moiety, was found to be essential for reliable antiproliferative activity. nih.gov

Regarding antifungal activity, SAR studies of amphiphilic aromatic amino alcohols indicated that both the amine group and the length of the aliphatic side chain are critical. scienceopen.com An intermediate carbon chain length (8C-11C) appeared to be optimal for activity against filamentous fungi and yeast. scienceopen.com

Mechanistic Elucidation of Observed Biological Responses

The biological effects of β-amino alcohol derivatives are mediated through various molecular mechanisms. A prominent mechanism for their anti-inflammatory action is the disruption of the TLR4/MD-2 protein complex, which blocks the LPS-induced signaling cascade and subsequent production of inflammatory mediators like nitric oxide. nih.gov

The anticancer and cytotoxic effects are frequently achieved through the induction of apoptosis. researchgate.net This programmed cell death pathway is initiated by a breakdown of the mitochondrial transmembrane potential, followed by the release of cytochrome-c and the activation of executor caspases, such as caspase-3. researchgate.net For some thienopyrimidine derivatives, the anticancer efficacy is attributed to a multi-faceted mechanism involving apoptosis induction, the generation of oxidative stress through reactive oxygen species (ROS), and the induction of mitotic catastrophe. nih.gov The synthesis of β-amino alcohol derivatives can also proceed through a photo-induced radical pathway, which involves the generation of a nitrogen radical that reacts to form the 1,2-amino alcohol pattern. gaylordchemical.com

Future Research Trajectories and Emerging Opportunities

Advancements in Stereoselective Synthesis Leveraging Novel Catalytic Systems

The efficient and highly selective synthesis of enantiopure amino alcohols is a primary focus of modern organic chemistry. rsc.org Future research is directed towards the development of novel catalytic systems that offer higher yields, exceptional stereoselectivity, and broader substrate scope.

Transition Metal Catalysis: Significant progress has been made using transition metals such as ruthenium, rhodium, and iridium for the asymmetric hydrogenation and transfer hydrogenation of α-amino ketones. rsc.orgacs.org Recent breakthroughs include the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, providing a modular route to chiral β-amino alcohols. westlake.edu.cn This method uses an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn Future work will likely focus on designing more efficient and earth-abundant metal catalysts to replace precious metals, which requires the development of novel chiral ligand frameworks. rsc.org

Biocatalysis: Enzymatic methods represent a powerful, green alternative for producing chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org These biocatalytic processes offer extremely high enantioselectivity (>99% ee) and operate under mild, environmentally friendly conditions. frontiersin.orgmdpi.com Ongoing research aims to improve the catalytic efficiency and substrate range of these enzymes through protein engineering techniques like directed evolution. frontiersin.org

Table 1: Comparison of Emerging Catalytic Systems for Chiral Amino Alcohol Synthesis

| Catalytic System | Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium-based tethered arene catalysts | High reactivity and enantioselectivity (>99% ee); avoids pressurized hydrogen gas. acs.org | Development for a wider range of unprotected amino ketones. acs.org |

| Asymmetric Cross-Coupling | Chromium with chiral ligands | Modular synthesis from readily available aldehydes and imines; high efficiency. westlake.edu.cn | Broadening substrate scope and application in complex molecule synthesis. westlake.edu.cn |

| Biocatalysis | Engineered Amine Dehydrogenases (AmDHs) | Extremely high stereoselectivity; mild reaction conditions; uses ammonia (B1221849) as an inexpensive amino donor. frontiersin.org | Improving enzyme activity and stability for industrial-scale applications. frontiersin.org |

| Electrocatalysis | Serine-derived chiral carboxylic acids | Modular and general, enabling coupling of diverse fragments; scalable. nih.gov | Application to the rapid synthesis of medicinally important compounds. nih.gov |

Expansion of Medicinal Chemistry Applications Targeting New Therapeutic Areas

The chiral β-amino alcohol scaffold is a privileged structure found in numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn The unique stereochemistry of (R)-2-Amino-2-(m-tolyl)ethanol makes it and its derivatives prime candidates for interacting with chiral biological targets like enzymes and receptors. nih.gov

Current research is exploring the development of β-amino alcohol derivatives as potent inhibitors for novel therapeutic targets. For instance, certain derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis. nih.gov These small molecules are being investigated for their potential to suppress the inflammatory response associated with this life-threatening condition. nih.gov

Future medicinal chemistry efforts will likely focus on:

Broadening Target Scope: Systematically modifying the structure of this compound to create libraries of new compounds for screening against a wide range of therapeutic targets, including those involved in cancer, neurodegenerative disorders, and metabolic diseases.

Structure-Activity Relationship (SAR) Studies: Detailed investigation into how modifications to the aryl ring, the amino group, and the alcohol function affect biological activity. This includes the synthesis of derivatives like N-(2-hydroxy-2-p-tolylethyl)-amides, which have shown potential antidyslipidemic and antioxidant activity. nih.gov

Fragment-Based Drug Discovery: Using the this compound scaffold as a starting point for building more complex and potent drug candidates.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Biological Target/Pathway | Rationale |

|---|---|---|

| Sepsis/Inflammation | Toll-like Receptor 4 (TLR4) | Derivatives show inhibition of the TLR4 signaling pathway, reducing inflammatory response. nih.gov |

| Metabolic Disorders | Not fully elucidated | Related amide derivatives exhibit antihyperlipidemic activity in preclinical models. nih.gov |

| Cancer | Microtubule Dynamics | Related S-aryl dithiocarbamates show antiproliferative activity in breast cancer cell lines by affecting microtubules. acs.org |

| Neurological Disorders | Central Nervous System Receptors | The 2-arylethylamine framework is of special interest for its ability to cross the blood-brain barrier. mdpi.comnih.gov |

Integration of Green Chemistry Principles in Industrial-Scale Production of Chiral Amino Alcohols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve economic efficiency. rsc.org The industrial-scale production of chiral amino alcohols like this compound is a key area for such improvements.

Future research is focused on several key green strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic hydrogenation is considered a highly effective route, but it often generates significant inorganic salt byproducts. rsc.org

Waste Reduction: A novel approach integrates catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM). rsc.org This system allows for the splitting of salt byproducts back into the corresponding acid and base, which can then be reused in subsequent batches, creating a closed-loop process with no harmful discharge. rsc.org

Use of Sustainable Catalysts: Shifting from expensive and toxic heavy metal catalysts to more sustainable alternatives. This includes the use of heterogeneous catalysts, which can be easily recovered by filtration and reused, and biocatalysts (enzymes), which operate in water under mild conditions. mdpi.comuv.es

Environmentally Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or diol/water mixtures. uv.es

Synergistic Approaches Combining Computational Design with Experimental Validation for Drug Discovery

The modern drug discovery process has been transformed by the integration of computational and experimental methods. jddhs.com This synergy allows for a more rational, efficient, and cost-effective workflow for identifying and optimizing new drug candidates based on scaffolds like this compound. jddhs.commdpi.com

The synergistic workflow typically involves:

Computational Design and Virtual Screening: Using techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR), scientists can design and screen vast virtual libraries of this compound derivatives. jddhs.comacs.org This in silico process predicts how well different compounds will bind to a specific biological target, prioritizing the most promising candidates for synthesis. nih.govjddhs.com

Synthesis and Experimental Validation: The top candidates identified through computational screening are then synthesized in the laboratory. These compounds undergo rigorous experimental testing, first through in vitro assays to confirm their activity against the target and then in more complex cellular or ex vivo models. nih.govjddhs.com

Iterative Optimization: The experimental results provide crucial feedback that is used to refine the computational models. acs.org This iterative cycle of computational prediction followed by experimental validation allows for the rapid optimization of lead compounds, enhancing their potency and selectivity while improving their pharmacokinetic properties. jddhs.comacs.org

Future advancements in this area will likely involve the increased use of artificial intelligence and machine learning to build more accurate predictive models, further accelerating the discovery of novel therapeutics derived from the this compound scaffold. jddhs.comnih.gov

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact on Yield/Purity |

|---|---|

| Catalyst loading (0.5–2 mol%) | Higher loading improves enantioselectivity but increases cost |

| Solvent (MeOH, EtOH) | Polar protic solvents enhance reaction kinetics |

| Temperature (25–60°C) | Lower temps favor selectivity; higher temps reduce reaction time |

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the m-tolyl group (δ 7.1–7.3 ppm for aromatic protons) and chiral center configuration .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) and detects impurities .

- Chiral HPLC : Essential for quantifying enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .

Basic: How does the m-tolyl substituent affect the compound’s physicochemical properties compared to other aryl groups?

The meta-methyl group on the phenyl ring enhances lipophilicity (logP ≈ 1.2) compared to analogs with halogens (e.g., Cl or F substituents), improving membrane permeability . Key comparisons:

| Substituent | logP | Solubility (HO) | Biological Half-life |

|---|---|---|---|

| m-Tolyl (CH) | 1.2 | Low (2.5 mg/mL) | 4.7 hrs |

| 3-Cl | 1.5 | Very low (0.8 mg/mL) | 6.2 hrs |

| 4-F | 0.9 | Moderate (5.1 mg/mL) | 3.1 hrs |

Advanced: What strategies are effective in resolving enantiomers during synthesis, and how can diastereomeric salt formation be optimized?

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate the undesired enantiomer .

- Diastereomeric Salt Formation :

- Optimal resolving agent: L-(+)-Tartaric acid (1:1 molar ratio).

- Solvent: Ethanol/water mixtures (80:20 v/v) improve crystal yield .

- Chromatographic Separation : Simulated moving bed (SMB) chromatography for large-scale resolutions .

Advanced: How does the compound interact with biological targets, and what methods are used to study these interactions?

The amino and hydroxyl groups enable hydrogen bonding with enzyme active sites (e.g., kinases), while the m-tolyl group engages in hydrophobic interactions with receptor pockets . Methods include:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K ≈ 12 µM for kinase inhibition).

- Molecular Docking : Predicts binding modes using AutoDock Vina; meta-substitution optimizes π-π stacking with Tyr201 in collagenase .

- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive assays .

Advanced: How should researchers address contradictions in biological activity data between this compound and its analogs with different substituents?

Contradictions often arise from substituent electronic effects and steric hindrance . For example:

- 3-Cl vs. m-Tolyl Analogs : The electron-withdrawing Cl group increases enzymatic inhibition (IC 8 µM vs. 15 µM) but reduces bioavailability due to higher polarity .

- Resolution : Perform structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF for CH) to decouple electronic and steric effects .

Advanced: What are the stability considerations for this compound under various experimental conditions, and how can degradation be mitigated?

- pH Sensitivity : Degrades via intramolecular cyclization at pH > 8.0. Use buffered solutions (pH 6–7) for storage .

- Light Sensitivity : Photooxidation of the amino group occurs under UV light. Store in amber vials at –20°C .

- Thermal Stability : Decomposes above 80°C. Lyophilization improves long-term stability .

Advanced: How can computational chemistry predict the compound’s reactivity and guide synthetic optimization?

- DFT Calculations : Identify transition states for asymmetric hydrogenation (e.g., B3LYP/6-31G* level) to optimize catalyst geometry .

- MD Simulations : Predict solubility parameters (Hildebrand) using GROMACS; match with solvents like THF for crystallization .

- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties, and how do structural features influence absorption?

- Caco-2 Monolayers : Measure permeability (P 1.8 × 10 cm/s), indicating moderate absorption .

- Microsomal Stability : Hepatic clearance (CL 22 mL/min/kg) correlates with the m-tolyl group’s resistance to oxidative metabolism .

- Plasma Protein Binding : 89% binding due to hydrophobic interactions; free fraction critical for dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。